molecular formula C20H21ClO3 B14795056 7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol

7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol

Cat. No.: B14795056
M. Wt: 344.8 g/mol
InChI Key: OBLSYOOCCWXPAI-UHFFFAOYSA-N
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Description

7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol is a complex organic compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol: Similar structure but lacks the chlorine atom.

    7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-1-benzofuran-4-ol: Similar structure but lacks the propyl group.

Uniqueness

The presence of the chlorine atom and the propyl group in 7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol contributes to its unique chemical properties and potential applications. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C20H21ClO3

Molecular Weight

344.8 g/mol

IUPAC Name

7-chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol

InChI

InChI=1S/C20H21ClO3/c1-4-6-14-11-16(21)20-18(19(14)22)12(2)17(24-20)10-13-7-5-8-15(9-13)23-3/h5,7-9,11,22H,4,6,10H2,1-3H3

InChI Key

OBLSYOOCCWXPAI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C(=C1O)C(=C(O2)CC3=CC(=CC=C3)OC)C)Cl

Origin of Product

United States

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